molecular formula C18H17N3O5S2 B2994443 ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate CAS No. 896706-28-8

ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate

Cat. No.: B2994443
CAS No.: 896706-28-8
M. Wt: 419.47
InChI Key: ONDKGHICNKGNEQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate is a synthetic benzothiadiazine derivative supplied strictly for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of antiviral therapeutics and investigation of anticancer agents. The core 1,2,4-benzothiadiazine 1,1-dioxide scaffold present in this molecule has been identified as a privileged structure in inhibitors targeting viral polymerases . Research indicates that similar benzothiadiazine-based compounds demonstrate potent inhibitory activity against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial viral replication enzyme . These inhibitors have been characterized structurally through X-ray crystallography in complex with the NS5B polymerase, revealing their binding mode at the allosteric thumb pocket site (PDB ID: 3H98), which provides a rational basis for further structural optimization . Beyond virology, the benzothiadiazine core structure has shown promise in oncology research, with certain derivatives exhibiting selective cytotoxicity against cancer cell lines, including aggressive triple-negative breast cancer models, potentially through modulation of mitochondrial function . The molecular structure of this compound incorporates both the 1,2,4-benzothiadiazine 1,1-dioxide system and a benzoate ester moiety, connected through a thioacetylaminolinker, which may contribute to enhanced membrane permeability and bioavailability in experimental models. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Proper handling procedures and storage at 2-8°C are recommended to maintain compound stability. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-2-26-17(23)12-7-3-4-8-13(12)19-16(22)11-27-18-20-14-9-5-6-10-15(14)28(24,25)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKGHICNKGNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 1,2,4-benzothiadiazine-1,1-dioxide derivatives with ethyl 2-aminobenzoate under specific conditions to form the desired product . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or amine compounds.

Scientific Research Applications

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate is a complex organic compound with potential applications in medicinal chemistry. It features a benzothiadiazine moiety known for diverse biological activities, along with an ethyl ester group and a thioacetylamino linkage that contribute to its chemical reactivity and potential therapeutic uses.

Key Structural and Chemical Information

  • Common Name: this compound
  • Molecular Formula: C18H17N3O5S2C_{18}H_{17}N_3O_5S_2
  • Molecular Weight: 419.5
  • CAS Number: 896706-28-8
  • Categories: Heterocyclic compound, ester, and thioamide derivative

Synthesis

The synthesis of this compound involves multi-step reactions, typically carried out under controlled temperatures and monitored using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm the structure and purity of the final product.

Potential Applications

This compound can participate in various chemical reactions due to its functional groups, and these reactions can be optimized by adjusting solvent systems, temperature conditions, and catalysts to enhance yield and selectivity:

  • Electrophilic and nucleophilic substitution
  • Esterification and hydrolysis
  • Thioamide reactions

The mechanism of action for this compound is primarily related to its interaction with biological targets:

  • Enzyme inhibition
  • Receptor binding
  • DNA interaction

Mechanism of Action

The mechanism of action of ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiadiazine ring system can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related derivatives, focusing on core heterocycles, substituents, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name / Reference Core Structure Key Substituents Functional Groups Notable Features
Target Compound 1,2,4-Benzothiadiazine 1,1-dioxide Thioacetyl, ethyl benzoate Dioxido (SO₂), ester Enhanced polarity from dioxido group; ester may improve bioavailability.
Ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate 1,2,4-Triazole Allyl, dimethylphenyl, thioacetyl Amide, thioether Triazole core offers metabolic stability; allyl group may enhance lipophilicity.
Isoxazole/Thiazole Derivatives Isoxazole, thiazole, or thiophene Varied alkyl/aryl groups Thioether, benzamide Broad therapeutic targets (e.g., antiviral, anticancer); tunable substituents for SAR.
Ethyl 2-(3-Thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate 1,4-Benzothiazine Thioxo (C=S), acetate Thioxo, ester Thioxo group reduces polarity vs. dioxido; similar ester linkage but different ring system.

Key Comparisons

Core Heterocycles: The target compound’s 1,2,4-benzothiadiazine 1,1-dioxide core distinguishes it from 1,4-benzothiazines (e.g., ) and triazoles (). The dioxido group enhances polarity and hydrogen-bonding capacity compared to thioxo or non-oxidized sulfur analogs . Triazole-based analogs () exhibit higher metabolic resistance due to the aromatic triazole ring, whereas the benzothiadiazine dioxido system may confer unique steric and electronic interactions .

Substituent Effects: The thioacetyl-amino benzoate motif in the target compound is shared with ’s triazole derivative but differs in the heterocyclic core. This structural divergence could lead to distinct binding affinities in enzyme targets (e.g., kinases or proteases). Isoxazole/thiazole derivatives () prioritize thioether-linked benzamides, favoring interactions with hydrophobic pockets in therapeutic targets like viral proteases .

Physicochemical Properties :

  • The dioxido group in the target compound increases water solubility compared to thioxo-containing benzothiazines () or lipophilic allyl-substituted triazoles ().
  • Ester vs. Amide : The ethyl benzoate ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas amide-linked analogs () resist hydrolysis, prolonging half-life .

Synthetic Accessibility: The target compound likely follows routes similar to N(2)-substituted 4-amino-benzothiadiazine 1,1-dioxides (Scheme 29 in ), involving thioether formation via nucleophilic substitution or condensation . Comparatively, triazole derivatives () require Huisgen cycloaddition or hydrazine-thiocarbamide coupling, while benzothiazines () rely on cyclization of thioamide intermediates .

Therapeutic Potential: Benzothiadiazine dioxides are explored for hypertension and inflammation due to structural similarity to phthalazinone-based drugs (e.g., hydralazine) . Triazole-thioacetyl analogs () are candidates for kinase inhibition, while isoxazole/thiazole derivatives () target viral proteases and thrombotic pathways .

Research Findings and Challenges

  • Limitations : Comparative pharmacokinetic or efficacy studies are absent; inferences rely on scaffold-based trends.
  • Opportunities : Modular synthesis (e.g., varying ester groups or heterocycles) could optimize solubility, potency, and selectivity.

Biological Activity

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Synthesis

This compound features a benzothiadiazine moiety, which is known for various pharmacological effects. The compound is synthesized through multi-step organic reactions involving the reaction of benzothiadiazine derivatives with ethyl 2-aminobenzoate. This process typically includes:

  • Formation of Benzothiadiazine Derivatives : Utilizing starting materials such as 1,2,4-benzothiadiazine-1,1-dioxide.
  • Acetylation and Esterification : Introducing thioacetyl and ethyl ester groups to enhance biological activity.
  • Purification : Techniques like recrystallization and chromatography are employed to obtain high-purity products.

The molecular formula for this compound is C18H17N3O5S2C_{18}H_{17}N_{3}O_{5}S^{2}, reflecting its complex structure that includes sulfur and nitrogen atoms .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.
  • Antimicrobial Properties : Activity against a range of pathogens.
  • Anticancer Effects : Inhibition of cancer cell proliferation through mechanisms such as cyclin-dependent kinase (CDK) inhibition .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds within the benzothiadiazine family:

  • Anticonvulsant Activity : Research on benzothiazole derivatives demonstrated significant anticonvulsant effects in animal models .
  • Antimicrobial Studies : Compounds with similar structural motifs have shown effectiveness against bacterial strains, indicating potential use in developing new antibiotics .
  • Cancer Research : Investigations into the anticancer properties revealed that certain derivatives could inhibit tumor growth by targeting specific pathways involved in cell cycle regulation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Benzothiadiazine Derivative AAnticonvulsantInhibition of neuronal excitability
Benzothiazole Derivative BAntimicrobialBacterial cell wall synthesis inhibition
Benzothiadiazine Derivative CAnticancerCDK inhibition

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from functionalized benzothiadiazine and benzoate precursors. Key steps include:

Thioether linkage formation : Reacting 1,1-dioxido-4H-1,2,4-benzothiadiazin-3-thiol with chloroacetyl chloride to form the thioacetyl intermediate .

Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the thioacetyl intermediate with ethyl 2-aminobenzoate .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .

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